

# Application Note: Quantification of Cannflavin C using HPLC-PDA

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cannflavin C

Cat. No.: B12377135

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## Introduction

**Cannflavin C**, a prenylated flavonoid found in *Cannabis sativa* L., has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of cannabis-based products, and drug development. This application note provides detailed protocols for the quantification of **Cannflavin C** using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), a widely accessible and robust analytical technique. Two distinct HPLC methods are presented: a gradient method suitable for the simultaneous analysis of a wide range of cannabinoids and cannflavins, and an isocratic method specifically validated for the quantification of Cannflavins A, B, and C.

## Experimental Protocols

### Method 1: Gradient HPLC-PDA for Broad Cannabinoid and Cannflavin Profiling

This method is adapted from a general profiling protocol and is suitable for laboratories analyzing a variety of cannabis constituents in a single run.<sup>[1][2]</sup>

#### 1. Sample Preparation

- Plant Material: Air-dry cannabis leaf or floral samples and mill into a fine powder. Mechanically remove stems and seeds after pulverization.[\[1\]](#)[\[2\]](#)
- Extraction:
  - Weigh 0.2 to 0.5 grams of the powdered sample into a suitable vessel.
  - Add 10 mL of HPLC-grade acetone.
  - Extract using ultrasonication for 30 minutes. Ensure the water bath temperature does not exceed 35°C.[\[1\]](#)[\[2\]](#)
- Filtration and Dilution:
  - Filter the extract through a 0.22 µm PTFE syringe filter.
  - Dilute the filtered extract as needed. A 2-fold dilution for leaf extracts and a 5-fold dilution for floral extracts is a good starting point.[\[1\]](#)[\[2\]](#)

## 2. HPLC-PDA Instrumentation and Conditions

- HPLC System: A Shimadzu Prominence-i LC-2030 C 3D Plus system or equivalent, equipped with a photodiode array detector.[\[1\]](#)
- Column: MilliporeSigma Ascentis-C18 Express (150 mm x 3 mm, 2.7 µm) or equivalent.[\[1\]](#)
- Mobile Phase:
  - A: 1.8 mM Ammonium Formate in water.[\[1\]](#)
  - B: Acetonitrile.[\[1\]](#)
- Column Temperature: 30°C.
- Autosampler Temperature: 15°C.[\[1\]](#)
- Injection Volume: 2 µL.[\[1\]](#)
- Flow Rate: 0.45 mL/min.[\[1\]](#)

- PDA Detection: Monitor at 342.4 nm for cannflavins.[3][4][5] A full spectral scan (e.g., 210-400 nm) is recommended for peak purity assessment. The UV spectra for cannflavins typically show maxima at approximately 220 nm, 274 nm, and 342.4 nm.[4][5]

### 3. Gradient Program

Time (minutes)	% Mobile Phase B (Acetonitrile)
0.00	45.0
10.00	65.0
25.00	95.0
30.00	95.0
30.10	45.0
35.00	45.0

### 4. Calibration

Prepare calibration standards of **Cannflavin C** in a suitable solvent (e.g., methanol or mobile phase) at concentrations ranging from approximately 0.1 to 50 µg/mL. Linearity for related compounds has been demonstrated to be excellent ( $R^2 \geq 0.99$ ) using a linear correlation and a best-fit weighting of 1/concentration.[2]

## Method 2: Isocratic HPLC-PDA Validated for Cannflavins A, B, and C

This method provides a simpler, isocratic separation specifically developed and validated for the quantification of Cannflavins A, B, and C.[3][4][5][6][7]

### 1. Sample Preparation

Follow the same sample preparation protocol as described in Method 1.

### 2. HPLC-PDA Instrumentation and Conditions

- HPLC System: A standard HPLC system with a PDA detector.
- Column: Luna® C18 (150 mm x 4.6 mm, 3 µm) or equivalent.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Mobile Phase: Acetonitrile and water (65:35, v/v), with both solvents containing 0.1% formic acid.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Flow Rate: 1 mL/min.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Detection Wavelength: 342.4 nm.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Injection Volume: 10 µL.

### 3. Method Validation Summary

This method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Data Presentation

**Table 1: HPLC-PDA Method Parameters**

Parameter	Method 1 (Gradient)	Method 2 (Isocratic)
Column	Ascentis-C18 Express (150 x 3 mm, 2.7 µm)	Luna® C18 (150 x 4.6 mm, 3 µm)
Mobile Phase A	1.8 mM Ammonium Formate in Water	Acetonitrile with 0.1% Formic Acid
Mobile Phase B	Acetonitrile	Water with 0.1% Formic Acid
Elution Mode	Gradient	Isocratic (65:35 A:B)
Flow Rate	0.45 mL/min	1 mL/min
Injection Volume	2 µL	10 µL
Column Temp.	30°C	Not specified
Detection λ	342.4 nm	342.4 nm

**Table 2: Method Validation Data for Isocratic Method**

Parameter	Result
Linearity Range	5–500 ppm (µg/mL)
Correlation Coefficient (R <sup>2</sup> )	> 0.99
Recovery	82% to 98%
Precision (%RSD)	≤ 5.29% (Intra-day and Inter-day)
LOD (LC-MS method)	0.25 µg/mL[6][7]
LOQ (LC-MS method)	0.5 µg/mL[6][7]

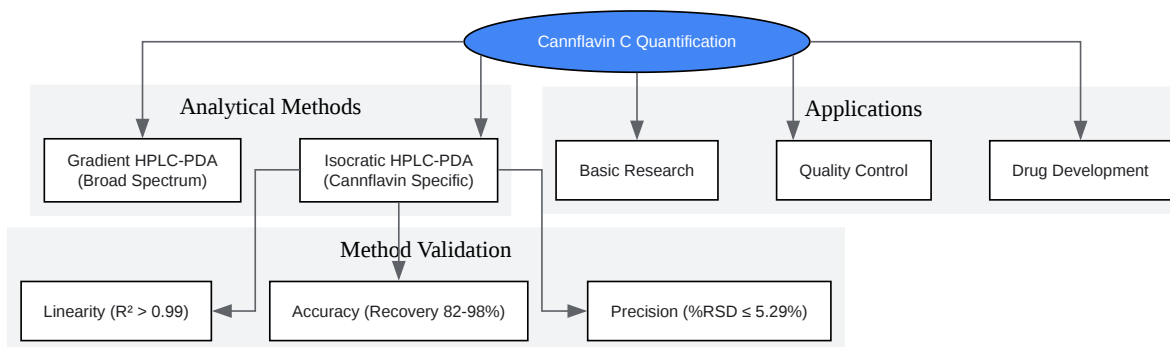
Note: LOD and LOQ values are from a related LC-MS method for enhanced sensitivity detection.

**Table 3: Example Quantitative Data for Cannflavins in Cannabis sativa**

Cannflavin	Concentration Range (in examined chemovars)
Cannflavin A	15.2–478.38 ppm
Cannflavin B	Not specified in the same study
Cannflavin C	Present, but specific quantitative range not detailed in the primary validated method paper. Found in high-THC chemovars.[8]

Note: **Cannflavin C** was identified and quantified, but its concentration range across the tested chemovars was not explicitly detailed in the same manner as Cannflavin A. Its presence is noted to be more significant in high-THC varieties.[8]

## Visualizations



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## References

- 1. [ssi.shimadzu.com](http://ssi.shimadzu.com) [ssi.shimadzu.com]
- 2. Natural Cannabinoid and Cannflavin Profiling by HPLC-PDA | Separation Science [sepscience.com]
- 3. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [Application Note: Quantification of Cannflavin C using HPLC-PDA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377135#analytical-hplc-pda-methods-for-cannflavin-c-quantification]

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